molecular formula C26H29N7O3 B2373011 N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251614-70-6

N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2373011
CAS No.: 1251614-70-6
M. Wt: 487.564
InChI Key: JMTPNIHAGNPTLY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine-derived acetamide featuring a 2-ethoxyphenyl substituent and a 4-(2-methylphenyl)piperazine moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-3-36-22-11-7-5-9-20(22)28-23(34)18-33-26(35)32-13-12-27-24(25(32)29-33)31-16-14-30(15-17-31)21-10-6-4-8-19(21)2/h4-13H,3,14-18H2,1-2H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPNIHAGNPTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s structural analogs primarily differ in:

Aryl/heteroaryl substituents on the acetamide nitrogen.

Modifications to the piperazine/piperidine ring .

Variations in the heterocyclic core (e.g., triazolo[4,3-a]pyrazine vs. triazolo[4,3-b]pyridazine).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent (Acetamide) Piperazine/Piperidine Modification Heterocyclic Core
Target Compound C28H30N7O3* 536.60 2-ethoxyphenyl 4-(2-methylphenyl)piperazine [1,2,4]triazolo[4,3-a]pyrazin-3-one
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}acetamide C27H31N7O2 485.59 3-isopropylphenyl 4-(2-methylphenyl)piperazine [1,2,4]triazolo[4,3-a]pyrazin-3-one
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide C22H25N7O2S 475.55 3-methylsulfanylphenyl 3-methylpiperidine [1,2,4]triazolo[4,3-a]pyrazin-3-one
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C23H23N5O2 409.47 4-ethoxyphenyl None [1,2,4]triazolo[4,3-b]pyridazine

*Estimated based on structural similarity to and .

Functional Implications

  • Piperazine vs.
  • Substituent Effects :
    • The 2-ethoxyphenyl group (target compound) introduces electron-donating effects and moderate polarity, contrasting with the lipophilic 3-isopropylphenyl () or the sulfur-containing 3-methylsulfanylphenyl (). These differences may influence solubility and membrane permeability .
    • In , the absence of a piperazine ring and the shift to a pyridazine core likely reduce steric bulk, affecting target engagement .
Table 2: NMR Spectral Data Comparison (Selected Protons)
Compound 1H-NMR (Key Signals) Reference
Target Compound (Hypothetical) δ 6.8–7.6 (aromatic H), δ 4.1 (OCH2CH3), δ 3.3–3.7 (piperazine CH2)
Compound δ 7.3–7.6 (aromatic H), δ 1.2 (isopropyl CH3)
Compound δ 7.6–8.1 (aromatic H), δ 3.3–3.8 (morpholine CH2)

Potential Pharmacological Relevance

While direct bioactivity data for the target compound are unavailable, structural analogs highlight trends:

  • CNS Targeting : Piperazine-containing derivatives (e.g., ) are frequently explored for neurokinin receptor antagonism or serotonin modulation .
  • Anticancer Potential: Triazolopyrazine scaffolds in exhibit activity in kinase inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring
  • A pyrazine moiety
  • An acetamide functional group

This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological evaluation.

Biological Activity

1. Antimicrobial Activity
Research indicates that derivatives of triazole and pyrazole compounds often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes or inhibit enzyme activity .

2. Anticancer Potential
Preliminary investigations into similar compounds suggest that they may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways .

3. Analgesic and Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit analgesic and anti-inflammatory activities. For example, the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been linked to the effectiveness of certain derivatives in reducing pain and inflammation .

Case Studies

  • Antimicrobial Evaluation
    A study conducted on a series of triazole derivatives demonstrated that compounds with similar substituents showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
  • Anticancer Activity
    In vitro studies have shown that certain triazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. The presence of the piperazine moiety appears to enhance this effect by facilitating better cellular uptake .
  • Analgesic Properties
    In vivo models have indicated that related compounds exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These effects were assessed using acetic acid-induced writhing tests in rodents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialTriazole derivativesInhibition of cell wall synthesis
AnticancerSimilar pyrazole compoundsInduction of apoptosis and cell cycle arrest
AnalgesicPiperazine derivativesCOX and LOX enzyme inhibition

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